2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where 2-methoxyphenol reacts with a halogenated precursor.
Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.
Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound may exhibit bioactive properties, such as antimicrobial or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidinone moiety, in particular, is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the pyrido[1,2-a]pyrimidin-4-one core. This structure provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds. The presence of the thiazolidinone moiety further enhances its potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N3O4S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-13(2)26-22(28)18(32-23(26)31)12-15-20(30-17-10-6-5-9-16(17)29-4)24-19-14(3)8-7-11-25(19)21(15)27/h5-13H,1-4H3/b18-12- |
InChI Key |
DRCWWCSWXBEWOE-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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